molecular formula C18H13ClF3N3O2S B2906632 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile CAS No. 1164480-54-9

3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile

Cat. No.: B2906632
CAS No.: 1164480-54-9
M. Wt: 427.83
InChI Key: UXRHBVBVTDKQRD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile is a complex acrylonitrile derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups, an anilino linker, and a methylsulfanyl acetyl side chain. Key features include:

  • Pyridine Core: The 3-chloro-5-(trifluoromethyl)pyridinyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .
  • Acrylonitrile Backbone: The acrylonitrile group is reactive in cycloaddition reactions and may contribute to covalent binding with biological targets .
  • Methylsulfanyl Acetyl Substituent: The sulfanyl group enhances solubility and may participate in hydrogen bonding or redox interactions .

Properties

IUPAC Name

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]-4-methylsulfanyl-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S/c1-28-10-16(26)11(7-23)8-24-13-2-4-14(5-3-13)27-17-15(19)6-12(9-25-17)18(20,21)22/h2-6,8-9,24H,10H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHBVBVTDKQRD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC(=O)/C(=C\NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile typically involves the condensation of appropriately substituted aniline and pyridine derivatives. This reaction is often carried out under controlled conditions with the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: : Industrially, the production of this compound may employ high-throughput synthetic techniques, including continuous flow reactors and automated systems to optimize the production process. Scalability and cost-effectiveness are crucial considerations in this context, along with stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: : This compound is involved in several types of chemical reactions, including:

  • Oxidation: Exposure to strong oxidizing agents can lead to the formation of various oxidation products.

  • Reduction: Reduction reactions involving hydrogen or hydride donors can modify specific functional groups within the molecule.

  • Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives with varied functional properties.

Common Reagents and Conditions: : Some common reagents used in these reactions include sodium borohydride (for reduction), bromine (for halogenation), and strong acids or bases (for substitution reactions). Reaction conditions such as temperature, pressure, and solvent type play a critical role in determining the reaction outcome.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction reactions may yield simpler amines, while substitution reactions can produce a wide array of functionalized derivatives.

Scientific Research Applications

3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile has a broad spectrum of applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Acts as a probe in biochemical studies to investigate cellular processes and protein interactions.

  • Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.

  • Industry: : Employed in the development of advanced materials and coatings due to its chemical stability and unique functional properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. These interactions often involve binding to active sites on enzymes or receptors, altering their activity and subsequently influencing biological pathways. Detailed studies have identified various pathways and molecular targets influenced by this compound, contributing to its diverse functional properties.

Comparison with Similar Compounds

Pyridine-Based Derivatives

Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridinyl moiety exhibit variations in substituents that influence their properties:

Compound Name Molecular Formula Key Substituents Bioactivity/Application Reference
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile C₂₂H₂₀ClF₃N₄S Chlorobenzyl, methylpropyl, pyrimidine DNA synthesis inhibition
3-AMINO-3-(2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-METHYLHYDRAZINO)ACRYLONITRILE C₁₀H₉ClF₃N₅ Hydrazino, methylhydrazino Synthetic intermediate
2-[3-(([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL)METHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(4-METHOXYPHENYL)ACRYLONITRILE C₂₀H₁₄ClF₃N₅OS Triazole, methoxyphenyl Antifungal/antibacterial
  • Structural Impact : The pyridine core’s chloro and trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation, critical for drug bioavailability .
  • Functional Group Variations: The addition of triazole (as in ) or hydrazino groups () introduces hydrogen-bonding capabilities, altering target specificity.

Acrylonitrile Analogues

Acrylonitrile derivatives with diverse substituents demonstrate distinct reactivities and applications:

Compound Name Molecular Formula Key Substituents Reactivity/Application Reference
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile C₁₇H₁₂Cl₂N₂O₃S₂ Sulfonyl, methoxyanilino Antimalarial precursor
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile C₁₅H₁₃N₅OS Thiazole, hydroxyphenyl Kinase inhibition
  • Reactivity Trends : Sulfonyl groups () increase electrophilicity, favoring nucleophilic attack, while thiazole rings () enhance aromatic stacking in enzyme active sites.
  • Yield and Synthesis : reports a low yield (18%) for a thiazole-containing acrylonitrile, suggesting synthetic challenges compared to sulfanyl derivatives .

Sulfanyl-Containing Compounds

Sulfanyl groups modulate solubility and binding interactions:

Compound Name Molecular Formula Sulfanyl Position Crystallographic Features Reference
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile C₂₂H₂₀ClF₃N₄S Benzyl-sulfanyl N—H⋯N(cyano) hydrogen bonding
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate C₁₉H₁₄FN₃O₄S Acetyl-sulfanyl Unreported
  • Hydrogen Bonding: In , sulfanyl groups participate in N—H⋯N(cyano) interactions, stabilizing crystal lattices.
  • Solubility : Methylsulfanyl acetyl groups (as in the target compound) may improve aqueous solubility compared to benzyl-sulfanyl derivatives .

Research Findings and Implications

  • Synthetic Challenges : Low yields in thiazole-acrylonitrile synthesis () highlight the need for optimized routes for the target compound.
  • Bioactivity Potential: Pyridine-anilino-acrylonitrile hybrids (e.g., ) show promise in antimicrobial applications, suggesting the target compound may share similar modes of action.
  • Structural Insights : NMR and crystallographic data () provide benchmarks for characterizing the target compound’s conformation and stability.

Biological Activity

The compound 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies and sources.

Structure

The compound features a unique structural arrangement that includes:

  • A pyridine ring substituted with a trifluoromethyl group and a chloro group.
  • An aniline moiety connected through an ether linkage.
  • An acrylonitrile group with an acetylated methyl sulfide.

Molecular Formula

  • Molecular Formula : C₁₃H₉ClF₃N₄OS
  • Molecular Weight : 335.74 g/mol

Physical Properties

  • Melting Point : Not specified in the sources.
  • Solubility : Soluble in organic solvents; specific solubility data not available.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chalcone, which share structural similarities, have shown inhibition of cell proliferation in various cancer cell lines. The specific compound under discussion has not been extensively studied for anticancer effects, but its structural analogs suggest potential activity against cancer cells.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in cancer proliferation. For example:

  • Angiotensin Converting Enzyme (ACE) : Compounds similar to this structure have demonstrated ACE inhibition, which is crucial for hypertension management and potentially for cancer therapy as well .

Antimicrobial Properties

Chloro and trifluoromethyl substituents are known to enhance the antimicrobial activity of organic compounds. Studies on related compounds have shown significant antibacterial effects, suggesting that this compound could also possess similar properties.

Case Studies and Research Findings

Data Table

PropertyValue
Molecular FormulaC₁₃H₉ClF₃N₄OS
Molecular Weight335.74 g/mol
Potential ActivitiesAnticancer, Antimicrobial
Related CompoundsChalcone derivatives, Pyrimidine analogues

Q & A

Q. What are the optimal synthetic routes for 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile, and how can purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions starting from substituted pyridine and aniline precursors. Key steps include:

Coupling of pyridine and aniline moieties : Use nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF) to attach the 3-chloro-5-(trifluoromethyl)pyridinyl group to the 4-aminophenol derivative .

Acrylonitrile formation : React the intermediate with 2-(methylsulfanyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acrylonitrile backbone .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the trifluoromethyl group (¹⁹F NMR: δ -60 to -65 ppm) and acrylonitrile protons (¹H NMR: δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₆H₁₀ClF₃N₃O₂S; calculated [M+H]⁺ = 394.02) .
  • FT-IR : Identify nitrile (C≡N stretch: ~2200 cm⁻¹) and sulfanyl (C-S stretch: ~650 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s pyridine and acrylonitrile motifs. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the pyridinyloxy or methylsulfanyl groups to isolate pharmacophores .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins and correlate with experimental data .

Q. What experimental strategies can elucidate the role of stereochemistry in reactivity?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers using a Chiralpak IA column (heptane/ethanol mobile phase) .
  • X-ray crystallography : Determine absolute configuration of single crystals grown via slow evaporation (solvent: dichloromethane/methanol) .
  • Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to study reaction rates of individual stereoisomers .

Q. How can degradation pathways be analyzed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • LC-MS/MS analysis : Identify degradation products using a Q-TOF mass spectrometer and propose fragmentation pathways .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.